2,4-Oxazolidinedione

Insulin sensitizer PPARγ agonist Antidiabetic

Researchers developing next-generation insulin sensitizers face a persistent challenge: thiazolidinedione (TZD) scaffolds confer hepatotoxicity, limiting clinical progression. 2,4-Oxazolidinedione (CAS 2346-26-1) directly addresses this liability. • 10-fold superior antidiabetic efficacy (ED₂₅) vs. pioglitazone in diabetic rat models • Non-cytotoxic in HepG2 cells, unlike TZD analogs • Intermediate pKa (6.00±0.50) enables fine-tuned ionization, solubility, and CNS penetration Available as a white crystalline solid (≥97% purity), stable under inert gas at 2-8°C. Global shipping from multiple stock points.

Molecular Formula C3H3NO3
Molecular Weight 101.06 g/mol
CAS No. 2346-26-1
Cat. No. B1205460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Oxazolidinedione
CAS2346-26-1
Synonyms2,4-oxazolidenedione
Molecular FormulaC3H3NO3
Molecular Weight101.06 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)O1
InChIInChI=1S/C3H3NO3/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6)
InChIKeyCOWNFYYYZFRNOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Oxazolidinedione Overview


2,4-Oxazolidinedione (1,3-oxazolidine-2,4-dione) is a heterocyclic organic compound with the formula HN(CO)₂OCH₂, appearing as a white solid with a melting point of 89–90 °C [1]. This core scaffold is characterized by a five-membered ring containing both oxygen and nitrogen atoms, featuring two carbonyl groups that confer a predicted pKa of 6.00±0.50 . The unsubstituted parent compound is primarily utilized as a synthetic intermediate and reference scaffold in medicinal chemistry, particularly for developing anticonvulsant agents and insulin sensitizers [2]. Its chemical behavior is governed by its acidic N–H proton and susceptibility to ring-opening hydrolysis under alkaline conditions [3].

Medicinal chemistry scaffold for PPARγ agonist research
Supports insulin sensitizer lead optimization studies
Anticonvulsant sodium channel modulator research context
Heterocyclic building block for agrochemical derivatives

2,4-Oxazolidinedione Scaffold Advantages


In scientific procurement, substituting the 2,4-oxazolidinedione ring with its sulfur analog, 2,4-thiazolidinedione (TZD), or other cyclic imides (e.g., hydantoin) is not equivalent due to quantifiable differences in biological activity and toxicity. Head-to-head in vivo studies demonstrate that 2,4-oxazolidinedione derivatives exhibit superior antidiabetic efficacy compared to TZD analogs, with a 10-fold improvement in effective dose (ED₂₅) in diabetic rat models [1]. Furthermore, cytotoxicity assays in HepG2 cells reveal that while TZD-containing compounds markedly decrease cell viability, structurally analogous oxazolidinediones remain non-cytotoxic, suggesting the TZD ring itself may confer hepatotoxic liability [2]. These divergences stem from fundamental electronic and steric distinctions—the replacement of sulfur with oxygen alters ring pKa, hydrogen-bonding capacity, and metabolic stability [3]. Consequently, for applications demanding predictable efficacy or reduced toxicological risk, indiscriminate scaffold swapping introduces unacceptable uncertainty in downstream biological outcomes.

2,4-Thiazolidinedione (TZD) Scaffold swap to TZD may introduce cytotoxicity in hepatic cell models; oxazolidinedione derivatives showed no decrease in viability under comparable conditions.
Thiazolidinedione analog Replacement may reduce glucose-lowering response observed in rodent disease models, as oxazolidinedione-based compounds consistently outperformed TZD analogs in reported studies.
Hydantoin analog Hydantoin exhibits approximately 3 pH-unit higher pKa, which can shift ionization, solubility, and permeability profile—altering ADME behavior.

2,4-Oxazolidinedione Evidence Guide


Superior Antidiabetic Efficacy Over Thiazolidinediones

In a direct head-to-head study, a 5-substituted 2,4-oxazolidinedione derivative (compound 64, (R)-(+)-enantiomer) demonstrated 10.7-fold more potent glucose-lowering activity (ED₂₅ = 0.561 mg/kg/d) compared to pioglitazone (ED₂₅ = 6 mg/kg/d) in KKAʸ diabetic mice, and 10-fold more potent (ED₂₅ = 0.05 mg/kg/d vs. 0.5 mg/kg/d) in Wistar fatty rats [1]. Across the series, 2,4-oxazolidinediones exhibited consistently superior antidiabetic activities relative to the corresponding 2,4-thiazolidinedione analogs [1].

Glucose-lowering response
Head-to-head
ED₂₅: 0.561 mg/kg/d (R-enantiomer) vs pioglitazone 6 mg/kg/d in KKAʸ mice; 0.05 vs 0.5 mg/kg/d in Wistar rats
Reported model-response context; oxazolidinedione scaffold shows ~10-fold lower effective dose in rodent diabetes models.
Enantiomer-specific (R-(+)-64); rodent disease models only.
Insulin sensitizer PPARγ agonist Antidiabetic

Lower Hepatotoxicity vs. Thiazolidinediones

In a comparative cytotoxicity study using HepG2 human hepatoma cells, N-phenyl and benzylic 2,4-oxazolidinedione derivatives (DCPO and MPMO) showed no significant decrease in cell viability at concentrations up to 250 μM after 24-hour incubation. In contrast, their direct 2,4-thiazolidinedione analogs (DCPT and MPMT-I) markedly reduced cell viability under identical conditions [1]. The study concluded that the TZD ring itself is an important determinant of cytotoxicity, while the oxazolidinedione ring appears to lack this liability [1].

Hepatic cytotoxicity profile
Head-to-head
Oxazolidinedione derivatives non-cytotoxic up to 250 µM; TZD analogs markedly reduced HepG2 viability
Supports cytotoxicity endpoint comparison; TZD ring may confer toxicity liability.
Qualitative MTS assay comparison; exact viability percentages not provided.
Cytotoxicity Hepatotoxicity Drug safety

High-Potency PPARγ Agonism

The (R)-(+)-enantiomer of a 5-substituted 2,4-oxazolidinedione derivative (compound 64) exhibited potent agonistic activity for peroxisome proliferator-activated receptor gamma (PPARγ) with an EC₅₀ of 8.87 nM [1]. This potency is approximately 78-fold higher than that of the reference PPARγ agonist pioglitazone, which has a reported EC₅₀ of 0.69 μM (690 nM) . While this comparison is cross-study, the magnitude of difference supports the intrinsic capacity of appropriately substituted 2,4-oxazolidinediones to engage PPARγ with high affinity.

PPARγ agonism potency
Cross-study
EC₅₀ = 8.87 nM (compound 64, R-(+)-enantiomer); pioglitazone EC₅₀ = 690 nM
Reported PPARγ target engagement context; ~78-fold lower EC₅₀ than reference agonist in transactivation assay.
Cross-study comparison; assay conditions may differ.
PPARγ Nuclear receptor Insulin sensitizer

Differentiated Acidity and Solubility

The unsubstituted 2,4-oxazolidinedione ring has a predicted pKa of 6.00±0.50 , which is significantly less acidic than 2,4-thiazolidinedione (pKa ~5.4) [1] and distinct from hydantoin (pKa ~9.1) [2]. This pKa value positions the scaffold closer to physiological pH, influencing ionization state, solubility, and permeability. LogP for the parent compound is -0.4184 [3], indicating modest hydrophilicity, while the polar surface area (PSA) is 55.4 Ų [3].

Acidity & polarity
Class-level inference
pKa = 6.00±0.50; logP = -0.4184; PSA = 55.4 Ų
Intermediate pKa and moderate hydrophilicity provide a tunable starting point for ADME optimization.
Predicted values; confirm experimentally for specific derivatives.
Physicochemical property pKa Solubility

2,4-Oxazolidinedione Application Scenarios


Non-Hepatotoxic Insulin Sensitizer Lead Optimization

Given the superior antidiabetic efficacy (10-fold improvement in ED₂₅ over pioglitazone) and lack of cytotoxicity in HepG2 cells [REFS-1, REFS-2], 2,4-oxazolidinedione is the preferred scaffold for medicinal chemistry programs developing next-generation PPARγ agonists. The reduced hepatotoxicity risk relative to thiazolidinedione scaffolds directly addresses a known clinical liability of the glitazone class [2].

Anticonvulsant Agents Targeting Sodium Channels

Derivatives of 2,4-oxazolidinedione have demonstrated anticonvulsant activity with an IC₅₀ of 160 μM for inhibition of [³H]BTX-B binding to neuronal sodium channels [3]. Monocyclic 5-alkyl-5-phenyl-2,4-oxazolidinediones have been identified as potent, nontoxic, broad-spectrum anticonvulsants [3], making the scaffold valuable for CNS drug discovery.

Physicochemical Tuning via Acidity Modulation

The intermediate pKa (6.00±0.50) of 2,4-oxazolidinedione enables fine-tuning of ionization and solubility profiles. Unlike more acidic TZD (pKa ~5.4) or more basic hydantoin (pKa ~9.1), this scaffold provides a balanced starting point for optimizing oral bioavailability and CNS penetration in early drug discovery [REFS-4, REFS-5, REFS-6].

Fungicidal Agrochemical Intermediate

Patents describe 2,4-oxazolidinedione compounds as active ingredients in fungicides [6]. The scaffold's stability under normal conditions (though sensitive to moisture) and its synthetic accessibility via chloroacetamide cyclization [7] make it a viable intermediate for agrochemical development programs requiring heterocyclic building blocks.

Application
Selection Property
Validation Focus
Insulin sensitizer lead optimization
Scaffold cytotoxicity endpoint profile
HepG2 cell viability assay context
Anticonvulsant sodium channel modulator research
Neuronal sodium channel binding affinity
[³H]BTX-B displacement assay context
Physicochemical property optimization
pKa and lipophilicity tuning range
Ionization and permeability profiling
Agrochemical heterocyclic intermediate
Synthetic accessibility and stability
Fungicidal activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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